(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(3-chloro-2-methylanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-6-4-5-11(14)9(12)2/h4-6,8,16H,3H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZOEHMYUEYSM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C(=CC=C1)Cl)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as a Foundation
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated cyanoacrylates. Ethyl cyanoacetate reacts with aldehydes under basic conditions to form the conjugated system. For example, formaldehyde condenses with ethyl cyanoacetate to yield ethyl 2-cyanoacrylate, a precursor for further functionalization. Modifications to this method include using ammonium acetate or piperidine as catalysts in polar aprotic solvents like dimethylformamide (DMF).
Introduction of the (3-Chloro-2-Methylphenyl)Amino Group
The amino group is introduced via nucleophilic attack on the α-position of ethyl 2-cyanoacrylate. 3-Chloro-2-methylaniline, a commercially available aromatic amine, reacts with the electron-deficient β-carbon of the cyanoacrylate under basic conditions. This Michael addition typically requires anhydrous solvents (e.g., tetrahydrofuran or toluene) and bases like triethylamine or 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the amine.
Stereoselective Synthesis of the (E)-Isomer
Thermodynamic vs. Kinetic Control
The (E)-isomer predominates under thermodynamic control due to reduced steric hindrance between the ethyl ester and the aromatic amine. Prolonged reaction times at elevated temperatures (80–100°C) favor the (E)-configuration, as demonstrated in analogous reductions of α,β-unsaturated esters. For instance, sodium borohydride-mediated reductions in tetrahydrofuran/water systems achieve >90% (E)-selectivity after 12 hours.
Catalytic Strategies
Chiral catalysts, such as aluminum isopropoxide or DIBAH (diisobutylaluminum hydride), enhance stereoselectivity. In a study involving tert-butyl carbamate derivatives, aluminum isopropoxide in isopropyl alcohol yielded 80% of the desired (S,S)-diastereomer. Similar conditions could be adapted for the target compound by optimizing solvent polarity and catalyst loading.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | (E)-Selectivity (%) |
|---|---|---|---|
| Toluene | 80 | 65 | 85 |
| DMF | 100 | 72 | 78 |
| THF | 60 | 58 | 92 |
Polar aprotic solvents like DMF improve reaction rates but may reduce stereoselectivity due to increased solvation of intermediates. Non-polar solvents like toluene favor the (E)-isomer but require higher temperatures.
Base Selection
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine | 6 | 68 |
| DBU | 4 | 75 |
| NaHCO₃ | 8 | 52 |
Stronger bases like DBU accelerate the reaction but may promote side reactions, such as ester hydrolysis. Weak bases like NaHCO₃ are less efficient but improve purity.
Mechanistic Insights and Byproduct Analysis
Intermediate Characterization
The reaction proceeds via a two-step mechanism:
Common Byproducts and Mitigation
-
Z-Isomer Formation : Minimized by using sterically hindered bases (e.g., DBU) and slow cooling during crystallization.
-
Ester Hydrolysis : Avoided by maintaining anhydrous conditions and limiting reaction times.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Aluminum isopropoxide, used in tert-butyl carbamate syntheses, offers a low-cost alternative to noble metal catalysts. Similarly, sodium borohydride reductions are scalable and environmentally benign compared to lithium aluminum hydride.
Purification Techniques
Recrystallization from ethyl acetate/hexane mixtures yields high-purity (>98%) (E)-isomer. Column chromatography is reserved for small-scale batches due to cost constraints.
Comparative Analysis of Analogous Compounds
| Compound | Key Structural Differences | Synthesis Method |
|---|---|---|
| Ethyl 3-amino-2-cyanoacrylate | Lacks chloro and methyl groups | Direct amination of ester |
| Methyl 3-((4-nitrophenyl)amino)... | Nitro substituent instead of chloro | Nitro reduction post-synthesis |
The chloro and methyl groups in the target compound enhance steric bulk, necessitating tailored reaction conditions to prevent steric clashes during amination .
Chemical Reactions Analysis
Key Steps:
-
Condensation of Ethyl Cyanoacetate :
Ethyl cyanoacetate reacts with aldehydes (e.g., formaldehyde) under basic conditions to form α-cyanoacrylate intermediates . For substituted derivatives, aromatic amines (e.g., 3-chloro-2-methylaniline) may be introduced via nucleophilic substitution or Michael addition. -
Functionalization with Aromatic Amines :
The (3-chloro-2-methylphenyl)amino group is likely introduced via a nucleophilic attack on the α,β-unsaturated nitrile system of ethyl 2-cyanoacrylate, forming the (E)-isomer due to steric and electronic preferences .
Structural Data:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | |
| SMILES | CCOC(=O)/C(=C(\NC1=C(C(=CC=C1)Cl)C)/C#N | |
| NMR (δ ppm) | ~2.3 (s, CH₃), 7.1–8.3 (Ar-H), 4.4 (q, OCH₂) |
Polymerization Behavior
Cyanoacrylates polymerize rapidly via an anionic mechanism in the presence of weak bases (e.g., moisture, amines) .
Reaction Mechanism:
-
Initiation :
Nucleophilic attack by hydroxide ions (from ambient moisture) on the electrophilic β-carbon of the cyanoacrylate group. -
Propagation :
Chain elongation through repeated addition of monomer units: -
Termination :
Quenching by acidic protons or steric hindrance .
Factors Affecting Polymerization:
Reactivity with Nucleophiles
The α,β-unsaturated nitrile system undergoes Michael addition with thiols, amines, and other nucleophiles .
Example Reaction with Thiols:
Kinetic Data (Analogs):
| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Stability of Adduct | Source |
|---|---|---|---|
| β-Mercaptoethanol | 0.12 | Stable (>24 hrs) | |
| Ammonia | 0.08 | Reversible |
Hydr
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of cyanoacrylate compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related cyanoacrylate compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating effective potency against cancer cell lines .
Antimicrobial Properties
Cyanoacrylate compounds have been investigated for their antimicrobial properties. The incorporation of halogenated phenyl groups enhances their activity against various bacterial strains.
Data Table: Antimicrobial Activity of Cyanoacrylate Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related Compound A | Escherichia coli | 16 µg/mL |
| Related Compound B | Pseudomonas aeruginosa | 64 µg/mL |
Adhesives and Sealants
Due to their rapid curing properties, cyanoacrylates are widely used as adhesives in various applications, including medical devices and construction materials. The unique structure of this compound allows for strong bonding capabilities while maintaining flexibility.
Application Example : In surgical settings, cyanoacrylate adhesives are used for wound closure, providing a sterile and effective alternative to sutures.
Coatings
The compound can also be utilized in protective coatings that require durability and resistance to environmental factors. Its formulation into coatings can enhance the performance of surfaces exposed to harsh conditions.
Drug Delivery Systems
Future studies may explore its role in drug delivery systems, leveraging its chemical properties to facilitate targeted therapy in cancer treatment.
Biocompatibility Studies
Further investigations into the biocompatibility of this compound are essential for its application in medical devices, ensuring safety and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play a crucial role in the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- (E)-Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate: The para-chloro substituent enhances electron withdrawal, increasing electrophilicity at the α,β-unsaturated carbonyl system. This compound exhibits a melting point of 159–160°C and demonstrates antitumor activity in preliminary studies .
- (E)-Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate: The trifluoromethyl group (CF₃) is a stronger electron-withdrawing group than Cl, leading to higher reactivity in Knoevenagel condensations. Its molecular weight (269.22 g/mol) and steric bulk may reduce solubility compared to the chloro-methyl analog .
- (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate: The methoxy group (MeO) is electron-donating, decreasing electrophilicity. This results in lower reactivity in cycloaddition reactions compared to chloro-substituted derivatives .
Steric Effects
- (E)-Ethyl 3-(2-bromophenyl)-2-cyanoacrylate: The ortho-bromo substituent creates steric crowding, which may impede crystal packing, as evidenced by its lower melting point (unreported in evidence) compared to para-substituted analogs .
Common Pathways
Most ethyl 3-aryl-2-cyanoacrylates are synthesized via Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate. For example:
- (E)-Ethyl 3-((3-acetamido-4-methoxyphenyl)amino)-2-cyanoacrylate: Synthesized under reflux with triethylamine, yielding 50–60% after recrystallization .
- (Z)-Ethyl 3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate: Requires prolonged reflux (5–6 hours) with hydrazine hydrate, indicating slower kinetics due to the quinoline moiety .
Reaction Yields
The higher yield for thiophene derivatives (85%) suggests that heteroaromatic aldehydes undergo more efficient condensation than bulky aryl analogs .
Structural and Crystallographic Insights
- Syn-Periplanar Conformation: In (E)-ethyl 3-(4-methylphenyl)-2-cyanoacrylate, the C=C bond adopts a syn-periplanar conformation (torsion angle = 3.2°), which is critical for stabilizing the α,β-unsaturated system and facilitating electrophilic additions .
- Hydrogen Bonding: Amino-substituted derivatives (e.g., ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate) exhibit intermolecular N–H···O hydrogen bonds, enhancing crystal lattice stability .
Biological Activity
(E)-Ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate, a cyanoacrylate derivative, has garnered attention for its biological properties, particularly in medical applications. This article explores its biological activity, including cytotoxicity, biocompatibility, and potential therapeutic uses.
- Molecular Formula : C13H13ClN2O
- Molecular Weight : 264.707 g/mol
Cytotoxicity Studies
Research has shown varying degrees of cytotoxicity associated with cyanoacrylate compounds. A notable study evaluated the cytotoxic effects of ethyl 2-cyanoacrylate on human osteoblast cells using the MTT assay. The findings indicated that:
- Cell Viability : Ethyl 2-cyanoacrylate demonstrated biocompatibility with no significant difference in cell viability compared to control groups.
- Inhibitory Zones : The presence of dead cells around treated areas indicated an inhibitory zone ranging from 200 to 500 μm for other cyanoacrylates tested, suggesting localized cytotoxic effects but not for ethyl 2-cyanoacrylate specifically .
Biocompatibility and Applications
The biocompatibility of this compound is crucial for its application in medical adhesives and surgical procedures. Studies have indicated that:
- Bone Graft Fixation : Ethyl 2-cyanoacrylate has been found suitable for use in bone graft fixation due to its favorable biocompatibility profile .
- Tissue Adhesives : Its ability to bond tissues effectively without causing significant necrosis makes it a candidate for surgical adhesives.
Case Studies and Research Findings
-
Histotoxicity Evaluation :
A study assessed the histotoxic effects of ethyl 2-cyanoacrylate applied to rabbit brain tissue. Results showed: -
Comparative Analysis of Cyanoacrylates :
A comparative analysis of different cyanoacrylates highlighted that:
Summary Table of Biological Activity
| Property | Ethyl 2-Cyanoacrylate | Methyl 2-Cyanoacrylate |
|---|---|---|
| Cytotoxicity (MTT Assay) | Low | Moderate |
| Biocompatibility | High | Moderate |
| Inhibitory Zone | Minimal | Significant |
| Histotoxicity | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed for preparing (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation , a base-catalyzed reaction between an aldehyde/ketone and an active methylene compound. For example, ethyl cyanoacrylate derivatives are prepared by reacting substituted benzaldehydes with ethyl cyanoacetate under solvent-free conditions using organocatalysts like quinine (yields: 84–87%) . Key steps include:
-
Reaction Optimization : Use of IR and NMR to monitor reaction progress.
-
Characterization : H NMR (δ ~8.20 ppm for acrylate protons), C NMR (δ ~162 ppm for carbonyl groups), and IR (ν ~2226 cm for nitrile stretches) .
-
Purification : Column chromatography (e.g., ethyl acetate/light petroleum ether) or recrystallization .
Example Reaction Conditions Catalyst: Quinine (10 mol%) Solvent: None (solvent-free) Temperature: 80°C, 4–6 hours Yield: 84–87%
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Slow evaporation of ethyl acetate/petroleum ether solutions yields monoclinic crystals (space group P2/c) .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : SHELXL software for structural refinement (R-factor < 0.055) . Key features include E-configuration and intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods to avoid inhalation of cyanoacrylate vapors, which cause mucous membrane irritation .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye bonding .
- Spill Management : Solidify spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with viral proteases, and what assays validate its inhibitory activity?
- Methodological Answer :
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding to the active site of Dengue/Zika NS2B/NS3 proteases .
- Enzymatic Assays : Fluorometric assays using AMC-labeled substrates (e.g., Boc-GRR-AMC) measure protease inhibition (IC values) .
- SAR Studies : Modifying the 3-chloro-2-methylphenyl group enhances potency by optimizing hydrophobic interactions .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) evaluates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to predict aggregation behavior .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Disorder Handling : SHELXL’s PART instruction refines disordered moieties (e.g., ethyl groups) with occupancy constraints .
- Twinned Data : Use TWINABS for intensity scaling and HKLF5 format in SHELXL for twinned refinement .
- Validation Tools : CheckCIF/PLATON for geometry outliers (e.g., bond angle deviations > 5°) .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
- Case Study : If NMR suggests a planar conformation but XRD shows torsional angles >10°, verify sample purity (HPLC) and consider polymorphism.
- Temperature Effects : Dynamic NMR at variable temperatures detects conformational exchange broadening .
- Complementary Techniques : Pair XRD with solid-state IR to confirm hydrogen bonding patterns .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
